molecular formula C11H15N5 B1482175 1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide CAS No. 2098092-72-7

1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide

Cat. No.: B1482175
CAS No.: 2098092-72-7
M. Wt: 217.27 g/mol
InChI Key: UVLHCWIVRPNTMF-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide is a high-quality chemical reagent designed for investigative applications in medicinal chemistry and drug discovery. The imidazo[1,2-b]pyrazole scaffold is a recognized pharmacophore in scientific literature, known for its diverse biological activities. Research indicates that this core structure serves as a versatile template for developing therapeutic agents, with derivatives demonstrating potent effects in various biochemical assays . Specifically, compounds based on the imidazo[1,2-b]pyrazole structure have been reported to exhibit promising anti-inflammatory and antioxidant properties by inhibiting reactive oxygen species (ROS) production in human cells . Furthermore, this scaffold has been identified as a key structural element in molecules that induce differentiation and apoptosis in acute myeloid leukemia cell lines, highlighting its potential utility in oncology research . The carboximidamide functional group at the 7-position is a critical feature that can enhance molecular interactions with biological targets, contributing to the compound's overall research value. This product is intended for use by qualified researchers in laboratory settings only. It is strictly for research purposes and is not to be used for diagnostic, therapeutic, or any other human or veterinary applications. Researchers should consult all relevant literature and safety data sheets prior to use.

Properties

IUPAC Name

1-(cyclopropylmethyl)-6-methylimidazo[1,2-b]pyrazole-7-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5/c1-7-9(10(12)13)11-15(6-8-2-3-8)4-5-16(11)14-7/h4-5,8H,2-3,6H2,1H3,(H3,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLHCWIVRPNTMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1C(=N)N)CC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide is a heterocyclic compound that has garnered significant interest in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

Chemical Name: this compound
CAS Number: 2097945-16-7
Molecular Formula: C12H14N4O
Molecular Weight: 230.27 g/mol

The compound features an imidazo[1,2-b]pyrazole core, which is known for its versatility in chemical synthesis and biological activity. The unique structure allows for interactions with various biological targets, making it a candidate for further pharmacological exploration.

Enzyme Inhibition

This compound has demonstrated the ability to inhibit several key enzymes:

  • Carbonic Anhydrase: This enzyme plays a crucial role in regulating pH and fluid balance in the body. Inhibition can lead to therapeutic effects in conditions like glaucoma and edema.
  • Cholinesterase: Inhibition of cholinesterase can enhance cholinergic transmission, which may be beneficial in treating neurodegenerative diseases like Alzheimer's.

Cellular Effects

The compound has been shown to influence various cellular processes:

  • Cell Signaling Pathways: It modulates pathways involved in cell growth and apoptosis, potentially impacting cancer cell proliferation.
  • Gene Expression: The compound can alter the expression of genes involved in inflammation and cell cycle regulation.

Study on BCR-ABL Kinase Inhibition

A related study focused on compounds similar to this compound and their inhibitory effects on BCR-ABL kinase, which is implicated in chronic myeloid leukemia (CML). One of the compounds tested exhibited an IC50 value of 8.5 nM against BCR-ABL kinase, suggesting that similar derivatives may have potent anti-cancer properties .

Structure-Activity Relationship (SAR) Analysis

Research into the SAR of imidazo[1,2-b]pyrazole derivatives has revealed that modifications to the core structure can significantly enhance biological activity. For instance, compounds with specific substitutions showed improved potency against various cancer cell lines .

Summary of Biological Activities

Biological ActivityMechanismReference
Enzyme InhibitionCarbonic Anhydrase & Cholinesterase
Modulation of Cell SignalingAlters gene expression and metabolism
Anti-Cancer PotentialInhibits BCR-ABL kinase

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of imidazo[1,2-b]pyrazole derivatives in anticancer therapies. Compounds within this class have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines. Specifically, derivatives with structural similarities to 1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide have been evaluated for their efficacy against various cancers.

  • Mechanism of Action : These compounds often target specific kinases involved in cancer cell signaling pathways, such as PI3K and PIM kinases, which are crucial for cell survival and proliferation .

Neuroprotective Effects

There is emerging evidence suggesting that imidazo[1,2-b]pyrazole derivatives may possess neuroprotective properties. Research indicates that these compounds can modulate neuroinflammatory responses and protect neuronal cells from apoptosis.

  • Case Study : A study demonstrated that certain imidazo derivatives could reduce oxidative stress and inflammation in neuronal cell cultures, indicating their potential for treating neurodegenerative diseases .

Drug Development

The unique structure of this compound positions it as a candidate for further development into pharmaceutical agents. Its ability to interact with multiple biological targets makes it a versatile scaffold for designing new drugs.

Structure-Based Drug Design

The compound's structural features allow for modifications that can enhance its pharmacological properties. Structure-activity relationship (SAR) studies are essential in optimizing the efficacy and selectivity of this compound against specific biological targets.

Comparison with Similar Compounds

1-(Cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide

  • Key Difference : Cyclobutylmethyl group instead of cyclopropylmethyl.
  • Molecular Weight : 231.3 g/mol (C₁₂H₁₇N₅).
  • This compound was discontinued by Biosynth, suggesting challenges in synthesis or application .

1-(Cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide

  • Key Difference : Carboxamide (CONH₂) replaces carboximidamide.
  • Safety Profile : Requires stringent handling due to hazards like organ toxicity and environmental persistence. Storage conditions include dry, ventilated environments and avoidance of light .
  • Functional Group Effect : The carboxamide’s reduced basicity compared to carboximidamide may alter solubility and target interactions.

1-(Cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic Acid

  • Key Difference : Carboxylic acid (COOH) replaces carboximidamide.
  • Impact: The acidic group enhances water solubility but reduces membrane permeability.

Functional Group Modifications

(1-(Cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine

  • Key Difference : Methanamine (CH₂NH₂) at the 7-position.
  • Safety Protocols : Requires inert gas handling and personal protective equipment (PPE) due to flammability and environmental toxicity risks .
  • Application: The primary amine group may facilitate covalent bonding in drug design, contrasting with the carboximidamide’s non-covalent interactions.

Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate

  • Key Difference : Ethyl ester (COOEt) at the 7-position.
  • Properties : The ester group increases lipophilicity, enhancing blood-brain barrier penetration but requiring enzymatic hydrolysis for activation .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide typically follows a convergent approach:

Detailed Preparation Method

Based on recent literature and patent disclosures, the following detailed synthetic route is proposed:

Step Reaction Type Reagents/Conditions Outcome
1 Synthesis of 6-methyl-imidazo[1,2-b]pyrazole core Condensation of 3-amino-6-methylpyrazole with α-haloketones or α-haloesters under reflux in polar solvents (e.g., ethanol or DMF) Formation of imidazo[1,2-b]pyrazole ring system with methyl substitution at position 6
2 N-alkylation at N-1 position Reaction with cyclopropylmethyl bromide or chloride in the presence of a base such as potassium carbonate or sodium hydride in DMF or acetonitrile Introduction of cyclopropylmethyl group at N-1
3 Functional group transformation at position 7 Hydrolysis of ester to carboxylic acid if necessary, followed by amidination using reagents like 1H-pyrazole-1-carboximidamide hydrochloride or ammonium salts in polar aprotic solvents (e.g., DMF) with bases such as N,N-diisopropylethylamine Conversion of carboxylic acid/ester to carboximidamide group
4 Purification Recrystallization from suitable solvents (e.g., isopropanol/water mixtures) or chromatographic techniques Isolation of pure this compound

Research Findings and Optimization

  • Yields and Efficiency: The synthetic protocols reported yield the target compound in moderate to good yields (typically 50–85%), depending on reaction conditions and purification methods.

  • Reaction Conditions: Mild heating (40–80 °C) and the use of polar aprotic solvents such as DMF enhance the amidination step's efficiency. Stepwise addition of amidine reagents over extended reaction times (48–72 hours) improves conversion rates.

  • Purification Techniques: Ion-exchange resins (e.g., Dowex 50WX8-200 H+ form) have been employed to purify amidine-containing intermediates and final products, followed by recrystallization to achieve high purity.

  • Structural Confirmation: Characterization typically involves NMR spectroscopy (1H, 13C), mass spectrometry, and melting point determination. For example, the molecular formula C11H14N4O and molecular weight 218.26 g/mol are consistent with the target compound.

Data Table Summarizing Preparation Parameters

Parameter Description Typical Conditions/Values
Starting Material 3-amino-6-methylpyrazole Commercially available or synthesized
Alkylating Agent Cyclopropylmethyl bromide/chloride 1.1 equiv, dry DMF
Base for Alkylation Potassium carbonate or sodium hydride 1.2 equiv
Amidination Reagent 1H-pyrazole-1-carboximidamide hydrochloride 1.0–1.5 equiv
Solvent for Amidination Dimethylformamide (DMF) Anhydrous, polar aprotic
Reaction Temperature 40–80 °C Controlled heating
Reaction Time 48–72 hours (amidination) Stepwise reagent addition improves yield
Purification Ion-exchange resin, recrystallization Dowex 50WX8-200 H+ resin, isopropanol/water (3:1)
Yield Overall 50–85%

Notes on Alternative Methods and Improvements

  • Chiral Synthesis: While the target compound is achiral, related imidazo-pyrazole derivatives have been synthesized in chirally enriched forms using carbohydrate-based glycohybrids as intermediates, which may inspire stereoselective modifications in future work.

  • Green Chemistry Approaches: Recent advances suggest that amidination reactions can be performed under milder and greener conditions, including solvent-free or aqueous media, though specific application to this compound requires further research[18c].

  • Scale-Up Considerations: The use of ion-exchange resins and careful control of pH during amidination and purification stages is critical for reproducibility and purity in larger scale synthesis.

Q & A

Q. What are the key synthetic routes for preparing 1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step functionalization of the imidazo[1,2-b]pyrazole core. Critical steps include:
  • Cyclopropylmethylation : Alkylation at the N1 position using cyclopropylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
  • Carboximidamide Introduction : Reaction of a nitrile intermediate with hydroxylamine hydrochloride in ethanol, followed by dehydration .
  • Optimization : Yields depend on solvent polarity, temperature (e.g., 80°C for carboximidamide formation), and stoichiometric ratios of reagents like triethylamine .
  • Example : A patent route achieved 95% yield using HONH₂·HCl and triethylamine in ethanol at 80°C for 2.5 hours .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :
  • ¹H-NMR : Resolves cyclopropylmethyl protons (δ 0.1–0.6 ppm) and imidazo-pyrazole aromatic protons (δ 7–9 ppm). Coupling constants (e.g., J = 2.3 Hz for pyrazine protons) confirm regiochemistry .
  • LC-MS : Validates molecular weight (calc. for C₁₂H₁₆N₆: 268.3 g/mol) and detects intermediates during synthesis .
  • X-ray Crystallography : Resolves bond angles and confirms bicyclic geometry, as seen in related imidazo[1,2-b]pyrazoles .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer :
  • Enzyme Inhibition : Screen against kinases (e.g., JAK2) using fluorescence polarization assays. The carboximidamide group may chelate Mg²⁺ in ATP-binding pockets .
  • Antimicrobial Activity : Test MIC values against Gram-positive bacteria (e.g., S. aureus) via broth microdilution .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) to assess IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :
  • Core Modifications : Replace the cyclopropylmethyl group with cyclopentyl or isobutyl groups to assess steric effects on target binding .
  • Functional Group Variation : Substitute the carboximidamide with carboxamide or carbonitrile to evaluate hydrogen-bonding interactions .
  • Assay Design : Parallel synthesis of derivatives followed by high-throughput screening against a panel of 50+ kinases .

Q. What computational strategies predict binding modes of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with crystal structures of kinases (e.g., PDB 4UB). The carboximidamide group shows affinity for hinge regions via H-bonding .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR Models : Train models with descriptors like LogP, polar surface area, and H-bond donors to predict IC₅₀ values .

Q. How can conflicting data on synthetic yields or bioactivity be resolved?

  • Methodological Answer :
  • Reproducibility Checks : Validate reaction conditions (e.g., solvent purity, inert atmosphere) that may cause yield discrepancies .
  • Orthogonal Assays : Confirm bioactivity using SPR (surface plasmon resonance) alongside enzymatic assays to rule out false positives .
  • Meta-Analysis : Compare data across 10+ studies to identify trends (e.g., cyclopropyl groups enhance metabolic stability but reduce solubility) .

Notes

  • Consistency : All FAQs reference peer-reviewed syntheses, patents, or crystallographic data.
  • Depth : Advanced questions emphasize mechanistic insights and interdisciplinary methods (e.g., computational + experimental).

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Reactant of Route 2
1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide

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